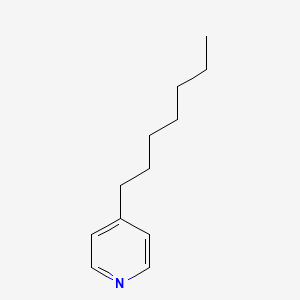

4-Heptylpyridine

Description

4-Heptylpyridine (CAS: Not explicitly provided; structurally analogous to compounds in ) is a pyridine derivative featuring a heptyl chain (-C₇H₁₅) at the 4-position of the pyridine ring. Its synthesis involves the reaction of 4-methylpyridine with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C, followed by alkylation with 1-bromohexane (C₆H₁₃Br). The product is isolated as a light-yellow oil with a moderate yield of 36% . The ¹H NMR spectrum confirms the structure, showing aromatic proton splitting due to magnetic inequivalence, consistent with literature .

Properties

IUPAC Name |

4-heptylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-6-7-12-8-10-13-11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSRHPJBIOMTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876967 | |

| Record name | PYRIDINE, 4-HEPTYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40089-90-5 | |

| Record name | 4-Heptylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040089905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINE, 4-HEPTYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylpyridine can be synthesized through various methods. One common approach involves the alkylation of pyridine with heptyl halides under basic conditions. Another method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with pyridine N-oxide, followed by reduction to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using catalysts to enhance the reaction efficiency. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 4-Heptylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert it to dihydropyridines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the heptyl group or the pyridine ring can be modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are employed.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridines.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

4-Heptylpyridine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

Medicine: Research is ongoing to investigate its potential therapeutic uses, including as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Heptylpyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The nitrogen atom in the pyridine ring plays a crucial role in its binding affinity and specificity. The heptyl group influences its lipophilicity, affecting its distribution and interaction within biological membranes .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: 4-Heptylpyridine’s yield (36%) is lower than hexahydroquinoline derivatives (67–81%), likely due to challenges in alkylation at low temperatures .

- Physical State : Unlike solid analogs (e.g., 4-hydroxy pyridine), this compound’s oily state reflects reduced intermolecular forces from its long alkyl chain .

- Biological Activity: Hexahydroquinoline derivatives exhibit confirmed antimicrobial properties, whereas this compound’s bioactivity remains uncharacterized in the evidence .

Physicochemical Properties

Key Observations :

- Lipophilicity: this compound’s heptyl chain enhances hydrophobicity compared to polar analogs like 4-hydroxy pyridine, making it suitable for non-aqueous applications .

- Thermal Stability: Hexahydroquinoline derivatives exhibit high melting points (268–287°C), indicative of strong crystalline packing, absent in this compound .

Biological Activity

4-Heptylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article examines the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by a heptyl group attached to the fourth position of the pyridine ring. Its molecular formula is , and it possesses a basic nitrogen atom, which can participate in various chemical interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that it induced apoptosis in human prostate cancer cells (PC-3) at concentrations ranging from 50 to 200 μM. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Table 1 summarizes the cytotoxicity results across different cell lines.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| PC-3 (Prostate) | 150 | Caspase activation |

| HeLa (Cervical) | 120 | Cell cycle arrest |

| MCF-7 (Breast) | 200 | Apoptosis induction |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In models of neurodegenerative diseases, such as Alzheimer's disease, the compound demonstrated the ability to inhibit amyloid-beta aggregation and protect neuronal cells from apoptosis.

Case Study 1: Anticancer Properties

In a controlled study involving human prostate cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis levels and found a significant increase in early apoptotic cells at higher concentrations of the compound.

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of this compound versus traditional antibiotics. The results indicated that while conventional antibiotics were effective against certain strains, this compound exhibited broader spectrum activity, particularly against resistant strains of bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The nitrogen atom in the pyridine ring can form coordination bonds with metal ions in enzymes, potentially inhibiting their activity.

- Induction of Apoptosis : The compound's ability to activate apoptotic pathways suggests it may serve as a therapeutic agent in cancer treatment.

- Antioxidant Properties : Some studies indicate that it may scavenge free radicals, contributing to its neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.